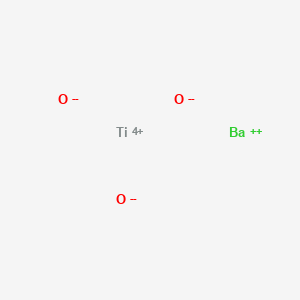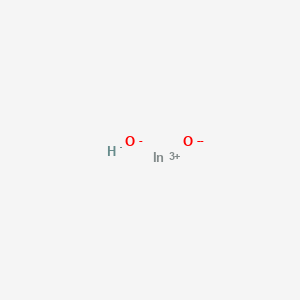
チタン酸バリウム
説明
Synthesis Analysis
Barium titanate can be synthesized via several methods, with hydrothermal synthesis being a prominent one due to its ability to produce phase-pure barium titanate at relatively low temperatures. A study by Moon et al. (2002) demonstrated the synthesis of barium titanate using a chemically modified titanium precursor, achieving phase-pure BaTiO3 under hydrothermal conditions at temperatures as low as 50°C. The particle size ranged from 50 to 350 nm, indicating that the synthesis conditions could be tailored to control the particle size effectively (Moon et al., 2002).
Molecular Structure Analysis
The molecular structure of barium titanate consists of a perovskite lattice, where barium ions occupy the corners, titanium ions are positioned at the body center, and oxygen ions are located at the face centers of the cubic unit cell. This arrangement is crucial for its ferroelectric properties, as the displacement of titanium ions under an electric field leads to polarization.
Chemical Reactions and Properties
Barium titanate's chemical stability and reactivity are influenced by its synthesis conditions and the presence of dopants or impurities. For instance, the incorporation of nickel and citric acid during synthesis can result in Ba2NiTi5O13 particles with varying morphologies, indicating that chemical modifications can tailor the material's properties for specific applications (Chew, Bakar, & Bakar, 2013).
科学的研究の応用
光触媒
チタン酸バリウムは、太陽光を吸収する能力と光触媒特性を有しており、太陽エネルギー用途に適した候補材料です。研究によると、チタン酸バリウム結晶内でペロブスカイト相ではなくホランダイト相を成長させることで、光学特性を向上させることができます。 この改修によりバンドギャップエネルギーが狭くなり、太陽光での光触媒反応に効果的になり、太陽電池に役立ちます 。この進歩により、周囲光で動作する効率的な太陽電池が実現する可能性があります。
抗がん活性
バイオメディカル分野では、チタン酸バリウムナノ粒子 (BTNPs) は、潜在的な抗がん特性を有する材料として登場しています。BTNPsは、誘電体および圧電構造、生体適合性、非線形光学特性などの優れた物理化学的特性を示しています。 ある研究では、BTNPsが乳がん細胞株に有意な分散効果を誘発することが示されており、BTNPsが有望な抗がん薬発見のためのナノ材料として使用できることを示唆しています .
誘電体用途
チタン酸バリウムは、誘電特性で知られており、コンデンサの重要な構成要素となっています。さまざまな電子機器の動作に不可欠な誘電セラミックスに使用されています。 この化合物の安定性と高い誘電率により、テレビ、ビデオカメラ、コンピュータに見られる積層コンデンサでの使用が可能になります .
圧電トランスデューサ
チタン酸バリウムの圧電特性により、マイクロホンやその他のトランスデューサでの使用に適しています。 強誘電体セラミックスとして、機械エネルギーを電気エネルギーに変換したり、その逆に変換したりすることができ、さまざまな技術用途におけるセンサやアクチュエータに不可欠です .
非線形光学
チタン酸バリウムは、光の周波数を変化させる能力により、非線形光学で応用されています。この特性は、光を変調し、ホログラフィック画像を作成するために使用できる材料で使用される光屈折用途で利用されています。 レーザーや光スイッチなど、光波の操作を必要とするデバイスにも使用されています .
固体酸化物形燃料電池
チタン酸バリウムなどの特定のペロブスカイト構造の酸化物の電子伝導率は、固体酸化物形燃料電池 (SOFC) のカソードで活用されています。これらの燃料電池は、燃料の酸化から直接電気を生成できる電気化学変換器の一種です。 チタン酸バリウムは高温でも安定しているため、この用途に理想的な材料です .
作用機序
Safety and Hazards
Barium compounds may cause severe gastroenteritis, including abdominal pain, vomiting, and diarrhea, tremors, faintness, paralysis of the arms and legs, and slow or irregular heartbeat . Severe cases may produce collapse and death due to respiratory failure . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
将来の方向性
Barium Titanate, with intrinsic optical ultrafast nonlinearities, electrooptic response, and physical endurance, can be a platform to realize intelligent computing architectures that reconfigure light at short time scales . Over the last 30 years, both top-down and bottom-up fabrication methods have been employed to produce BaTiO3 in the form of thin films or nanostructures, respectively . Both fabrication types are compatible with the efficient doping of BaTiO3 to improve its functionalities . This exceptional material platform sets the framework for numerous breakthroughs in a divergent range of photonic applications .
特性
IUPAC Name |
barium(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLWXGJGDEGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925543 | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solubility--no data found; | |
| Record name | Barium titanium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12047-27-7, 12642-89-6 | |
| Record name | Barium titanate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012047277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012642896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM TITANIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LKE302QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















